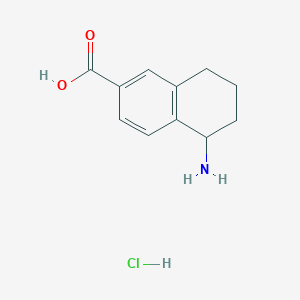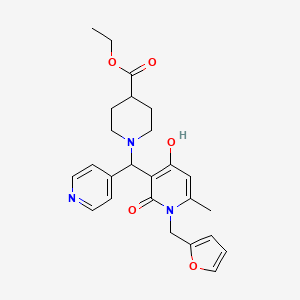
N-phényl-2-(3-((4-éthoxyphényl)sulfonyl)-6-méthyl-4-oxoquinolin-1(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that features a quinoline core structure
Applications De Recherche Scientifique
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active quinoline derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures are often involved inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
Based on the structure and the known reactions of similar compounds, it can be inferred that this compound might participate inSuzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that compounds with similar structures are often involved inSuzuki–Miyaura cross-coupling reactions , which are key reactions in many biochemical pathways.
Result of Action
It can be inferred that the compound might participate inSuzuki–Miyaura cross-coupling reactions , leading to the formation of new carbon–carbon bonds. This could potentially result in the synthesis of new organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions . The sulfonylation of the quinoline core is achieved using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the acylation of the sulfonylated quinoline with phenylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline core.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylquinoline: Shares the quinoline core but lacks the sulfonyl and phenylacetamide groups.
4-ethoxyphenylsulfonyl derivatives: Similar sulfonyl group but different core structures.
N-phenylacetamide derivatives: Similar acyl group but different core structures.
Uniqueness
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is unique due to the combination of the quinoline core with the sulfonyl and phenylacetamide groups, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-10-12-21(13-11-20)34(31,32)24-16-28(17-25(29)27-19-7-5-4-6-8-19)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGGVIAMUEPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
